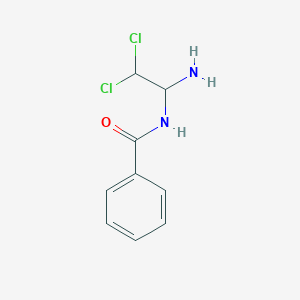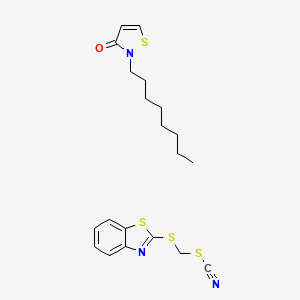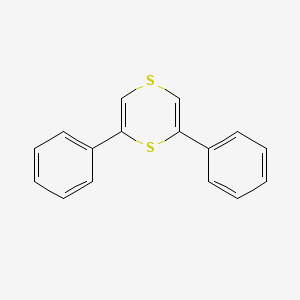![molecular formula C9H12O2 B14348522 Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate CAS No. 90673-62-4](/img/structure/B14348522.png)
Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl bicyclo[410]hept-3-ene-7-carboxylate is a chemical compound with the molecular formula C8H10O3 It is a member of the bicyclo[410]heptene family, which is known for its unique ring structure and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. This process typically involves the use of platinum (II) or gold (I) as catalysts . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 25-50°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate involves its interaction with specific molecular targets. For instance, in antiviral research, it has been shown to inhibit the main protease (Mpro) of the COVID-19 virus by binding to its active site and preventing the cleavage of viral polyproteins . This inhibition disrupts the viral replication process, making it a potential therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.1.0]heptane: A similar compound with a different functional group.
3,7,7-Trimethyl-bicyclo[4.1.0]hept-3-ene: Another related compound with additional methyl groups.
Uniqueness
Methyl bicyclo[410]hept-3-ene-7-carboxylate is unique due to its specific ring structure and functional group, which confer distinct reactivity and potential biological activity
Propriétés
Numéro CAS |
90673-62-4 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-6-4-2-3-5-7(6)8/h2-3,6-8H,4-5H2,1H3 |
Clé InChI |
PNRQWRSIQKXTEL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C2C1CC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)

![2,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14348455.png)



![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)







